4-(Pentafluorothio)thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pentafluorothio)thiophenol is an organosulfur compound with the molecular formula C6H5F5S2. It is a colorless volatile liquid known for its high reactivity and unique chemical properties. This compound is particularly notable for its strong acidity, with a pKa of 2.68, making it one of the most acidic thiols .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Pentafluorothio)thiophenol can be synthesized through the reaction of sodium hydrosulfide with hexafluorobenzene . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of sodium hydrosulfide and hexafluorobenzene in a controlled environment to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-(Pentafluorothio)thiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiolates.
Substitution: It participates in substitution reactions, particularly with metal ions to form metal derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Metal ions like copper, zinc, and nickel are commonly used in substitution reactions.
Major Products Formed:
Disulfides: Formed through oxidation.
Thiolate Salts: Formed through reduction.
Metal Derivatives: Formed through substitution reactions with metal ions.
Scientific Research Applications
4-(Pentafluorothio)thiophenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: Employed in the development of fluorescent probes for detecting and imaging thiophenols.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Pentafluorothio)thiophenol exerts its effects involves its strong acidity and reactivity with various metal ions. It forms stable complexes with metals, which can be used in catalysis and other chemical processes. The molecular targets and pathways involved include the formation of metal-thiolate complexes and the subsequent chemical transformations .
Comparison with Similar Compounds
Pentafluorothiophenol: Similar in structure but lacks the additional thiol group.
Pentafluorophenol: Similar in structure but contains a hydroxyl group instead of a thiol group.
Uniqueness: 4-(Pentafluorothio)thiophenol is unique due to its dual thiol groups, which enhance its reactivity and make it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5S2/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHXLVBCMCJPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)S(F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.